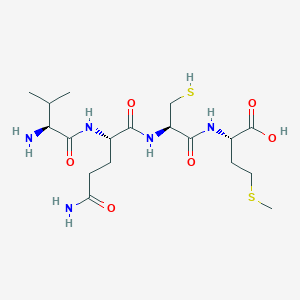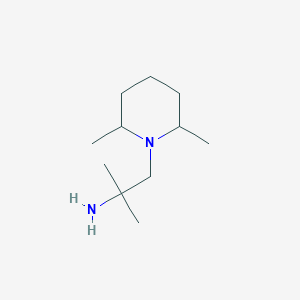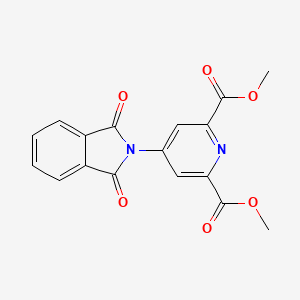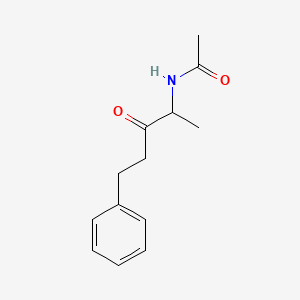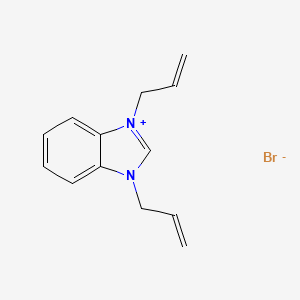![molecular formula C10H17N3O2 B12526915 2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate CAS No. 831217-56-2](/img/structure/B12526915.png)
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of diazonium salts, which are widely used in organic synthesis due to their ability to undergo a variety of chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate typically involves the diazotization of an amine precursor. The process begins with the preparation of the amine, which is then treated with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to prevent decomposition of the diazonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield of the final product.
化学反応の分析
Types of Reactions
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solvents at low temperatures.
Coupling Reactions: Aromatic compounds with electron-donating groups are often used as coupling partners. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds, which are often brightly colored.
Reduction Reactions: Corresponding amines.
科学的研究の応用
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a wide range of chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules and other substrates.
類似化合物との比較
Similar Compounds
- 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate
- (Z)-2-Diazonio-1-(4-methylphenyl)ethenolate
- (Z)-2-Diazonio-1-{(4S)-2,2-dimethyl-4-[(1Z)-1-propen-1-yl]-1,3-oxazolidin-3-yl}ethenolate
Uniqueness
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate is unique due to its specific structural features, such as the oxazolidine ring and the propyl substituent. These structural elements confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
831217-56-2 |
|---|---|
分子式 |
C10H17N3O2 |
分子量 |
211.26 g/mol |
IUPAC名 |
2-diazo-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-8-7-15-10(2,3)13(8)9(14)6-12-11/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 |
InChIキー |
XVBSVYXGBOQQCB-QMMMGPOBSA-N |
異性体SMILES |
CCC[C@H]1COC(N1C(=O)C=[N+]=[N-])(C)C |
正規SMILES |
CCCC1COC(N1C(=O)C=[N+]=[N-])(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


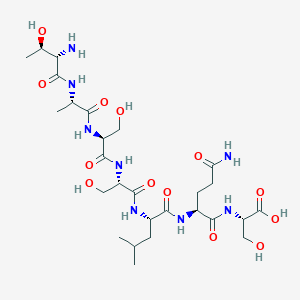
![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
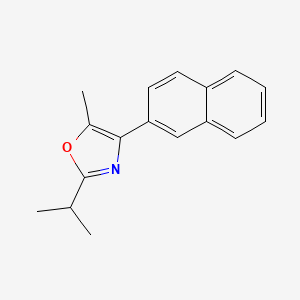
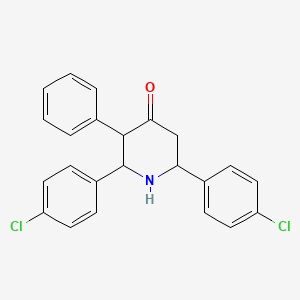
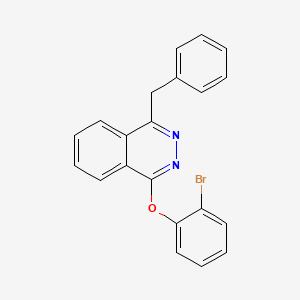
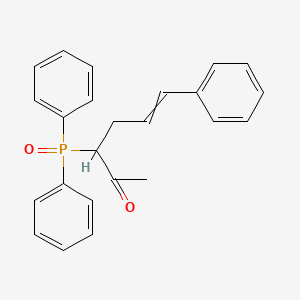
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
